Canophyllic acid
Description
Contextualization within Natural Products Chemistry
Canophyllic acid belongs to the friedelane (B3271969) class of triterpenoids, a group of complex organic molecules widely distributed in the plant kingdom. mdpi.commdpi.com Natural products chemistry, a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances from natural sources, has identified this compound as a significant constituent of various plant species, most notably those from the genus Calophyllum. nih.govresearchgate.net The study of such compounds is pivotal in the discovery of new therapeutic agents and understanding the intricate chemical ecology of plants.
Significance as a Bioactive Friedelane Triterpenoid (B12794562)
The scientific interest in this compound stems from its demonstrated biological activities. As a bioactive compound, it has been shown to interact with and modulate various biological pathways. Friedelane triterpenoids, as a group, are known for a wide spectrum of pharmacological effects, and this compound is no exception. mdpi.commdpi.comresearchgate.net Its potential as an anti-inflammatory, anticancer, and antimicrobial agent has made it a subject of numerous research endeavors. impactfactor.orgrjpbcs.comresearchgate.net
Overview of Research Trajectories
Research on this compound has followed several key trajectories. Initial studies focused on its isolation from natural sources and the determination of its chemical structure. researchgate.netsemanticscholar.org Subsequent research has concentrated on exploring its pharmacological properties through in vitro and in vivo studies. impactfactor.orgresearchgate.net Furthermore, efforts are being made to synthesize this compound and its derivatives to enhance its bioactivity and to provide a sustainable supply for further research. wikipedia.orglibretexts.org
Structure
2D Structure
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
10-hydroxy-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H50O3/c1-19-20(31)8-9-21-26(19,4)11-10-22-27(21,5)13-14-29(7)23-18-25(2,3)12-16-30(23,24(32)33)17-15-28(22,29)6/h19-23,31H,8-18H2,1-7H3,(H,32,33) |
InChI Key |
SWXBCXVNBGHVGG-UHFFFAOYSA-N |
SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)C)O |
Synonyms |
canophyllic acid |
Origin of Product |
United States |
Natural Occurrence and Botanical Sourcing
Distribution within the Calophyllum Genus
The Calophyllum genus, comprising approximately 200 species, is distributed across tropical regions worldwide. Several species within this genus have been investigated for their chemical makeup, with canophyllic acid being a recurring finding.
This compound has been consistently isolated from Calophyllum inophyllum, also known as Tamanu or Alexandrian laurel nih.govresearchgate.netimpactfactor.orgresearchgate.netimpactfactor.orgebi.ac.uknih.govresearchgate.netresearchgate.netrjpbcs.comdermalinstitute.comutar.edu.mydoc-developpement-durable.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. This species is widely distributed and extensively studied for its medicinal properties. Additionally, this compound has been identified in Calophyllum tacamahaca, commonly referred to as Takamaka des Hauts researchgate.netnih.govmdpi.com.
Studies have identified various parts of Calophyllum species as sources of this compound. The leaves are frequently cited as a primary source for its isolation nih.govresearchgate.netimpactfactor.orgresearchgate.netimpactfactor.orgebi.ac.ukresearchgate.netresearchgate.netutar.edu.mydoc-developpement-durable.orgresearchgate.netnih.govresearchgate.net. The stems and twigs of C. inophyllum have also yielded this compound nih.govresearchgate.netresearchgate.netebi.ac.ukresearchgate.net. While the seed oil of C. inophyllum (Tamanu oil) is rich in bioactive compounds and associated with medicinal properties, direct isolation of this compound from seeds is less commonly specified compared to leaf and stem material rjpbcs.comdermalinstitute.comdoc-developpement-durable.orgskinchakra.euplantaedb.com.
Co-occurrence with Related Triterpenoids
This compound is often found alongside other triterpenoids, forming part of a complex mixture of secondary metabolites within Calophyllum species. This co-occurrence is particularly notable in C. inophyllum.
Friedelin (B1674157) is a pentacyclic triterpenoid (B12794562) that frequently occurs with this compound in Calophyllum inophyllum nih.govresearchgate.netimpactfactor.orgresearchgate.netimpactfactor.orgebi.ac.ukresearchgate.netresearchgate.netutar.edu.myresearchgate.netnih.gov. Research has identified both compounds in the dichloromethane (B109758) extracts of the leaves and twigs of this species.
Canophyllol, another triterpenoid, is commonly isolated alongside this compound from both Calophyllum inophyllum and Calophyllum tacamahaca nih.govresearchgate.netimpactfactor.orgresearchgate.netimpactfactor.orgebi.ac.ukresearchgate.netresearchgate.netutar.edu.mydoc-developpement-durable.orgresearchgate.netnih.govresearchgate.netnih.gov. Their presence together is a consistent finding in phytochemical investigations of these plants.
Canophyllalic acid, a related triterpenoid, has also been frequently reported as co-occurring with this compound, particularly in extracts from Calophyllum inophyllum researchgate.netimpactfactor.orgresearchgate.netebi.ac.ukresearchgate.netutar.edu.myresearchgate.netresearchgate.netnih.gov.
Compound List
Calophyllic Acid and Isocalophyllic Acid
Calophyllic acid and its diastereomer, isocalophyllic acid, are naturally occurring compounds that have been primarily isolated from plants belonging to the Calophyllum genus. These compounds are classified as pyranocoumarins or diterpenoid acids, characterized by complex chemical structures. Research indicates that these compounds are widely distributed within various species of this genus, with specific plant parts serving as the main sources for their extraction and study.
The most extensively studied source for both calophyllic acid and isocalophyllic acid is Calophyllum inophyllum L., commonly known as Tamanu or beauty leaf. This tropical evergreen tree, native to coastal regions from East Africa to the Pacific, including Southeast Asia and the Pacific Islands, has been a significant botanical source for these compounds. Calophyllic acid and isocalophyllic acid have been identified in the leaves and seeds of C. inophyllum researchgate.netnih.govifremer.frmdpi.comresearchgate.netresearchgate.netnih.gov. Specifically, seed extracts of C. inophyllum have yielded calophyllic acid, which was identified as an active compound exhibiting molluscicidal activity prota4u.org. The oil extracted from the seeds of C. inophyllum, often referred to as Tamanu oil, is also a known source, containing calophyllic acid among its constituents lesielle.combiosynth.com.
Beyond Calophyllum inophyllum, other species within the Calophyllum genus have also been identified as sources for these compounds. Calophyllum pinetorum, an endemic species found in Cuba, has yielded both calophyllic acid and isocalophyllic acid from its stem bark and leaves acs.orgacs.org. Similarly, Calophyllum tacamahaca has been reported to contain isocalophyllic acid and calophyllic acid in its leaves mdpi.com. Furthermore, Calophyllum brasiliense has been noted as a source for these compounds from its stem bark .
The isolation of calophyllic acid and isocalophyllic acid often involves solvent-based extraction methods, utilizing polar solvents such as methanol (B129727) and ethanol (B145695) to effectively extract these phenolic compounds from the plant matrices . These compounds are frequently studied as a diastereomeric mixture due to their close structural relationship and co-occurrence in plant extracts nih.govresearchgate.netresearchgate.netnih.govresearchgate.net.
The following table summarizes the botanical sourcing of calophyllic acid and isocalophyllic acid:
| Plant Species | Plant Part | Compounds Isolated | Citation(s) |
| Calophyllum inophyllum | Leaves | Calophyllic acid, Isocalophyllic acid | researchgate.netnih.govifremer.frmdpi.comresearchgate.netresearchgate.netnih.gov |
| Calophyllum inophyllum | Seeds | Calophyllic acid, Isocalophyllic acid | prota4u.orglesielle.combiosynth.comkyoto-u.ac.jp |
| Calophyllum pinetorum | Stem bark | Calophyllic acid, Isocalophyllic acid | acs.orgacs.org |
| Calophyllum pinetorum | Leaves | Calophyllic acid, Isocalophyllic acid | acs.orgacs.org |
| Calophyllum tacamahaca | Leaves | Isocalophyllic acid, Calophyllic acid | mdpi.com |
| Calophyllum brasiliense | Stem bark | Calophyllic acid, Isocalophyllic acid |
Isolation and Purification Methodologies
Extraction Techniques from Botanical Matrix
The initial step in isolating canophyllic acid is its removal from the complex mixture of compounds within the plant material. This is typically accomplished using solvent-based methods, which leverage the solubility of the target compound.
Solvent-based extraction is a foundational technique for obtaining this compound from plant tissues. This process involves soaking or washing the dried and powdered plant material with a selected solvent or a sequence of solvents of varying polarities. utar.edu.myjcsp.org.pk The choice of solvent is critical, as it determines the efficiency of the extraction and the profile of co-extracted compounds.
Commonly, a sequential extraction process is employed, starting with non-polar solvents like hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents, followed by solvents of increasing polarity such as dichloromethane (B109758), chloroform (B151607), ethyl acetate (B1210297), or ethanol (B145695) to isolate compounds like this compound. jcsp.org.pkimpactfactor.orgsemanticscholar.org Maceration, where the plant material is left to soak in the solvent for an extended period, is a frequently used method. mdpi.comgjesm.net The resulting crude extract contains a mixture of phytochemicals, from which this compound must be further separated. researchgate.net
For instance, a dichloromethane extract of Calophyllum inophyllum leaves has been shown to yield this compound. impactfactor.orgresearchgate.net Similarly, the chloroform extract of Calophyllum membranaceum stems has served as a source for its isolation. semanticscholar.org
Table 1: Examples of Solvent-Based Extraction for this compound
| Botanical Source (Plant Part) | Extraction Method | Solvent(s) | Reference(s) |
| Calophyllum inophyllum (Leaves) | Soaking | Dichloromethane (CH₂Cl₂) | impactfactor.org, researchgate.net |
| Calophyllum membranaceum (Stem) | Partitioning of 70% Ethanol Extract | Chloroform (CHCl₃) | semanticscholar.org |
| Calophyllum inophyllum (Leaves) | Soaking | Ethanol, followed by partitioning with Chloroform | jcsp.org.pk |
| Calophyllum teysmanni (Stem Bark) | Sequential Soaking | Dichloromethane, Ethyl Acetate, Methanol (B129727) | utar.edu.my |
Accelerated Solvent Extraction (ASE) is a modern and efficient technique that utilizes elevated temperatures and pressures to enhance the extraction process. unitylabservices.eu This method significantly reduces extraction times and solvent consumption compared to traditional techniques like Soxhlet or maceration. unitylabservices.eu The high pressure keeps the solvents in a liquid state above their atmospheric boiling points, leading to improved solubility and faster diffusion rates. unitylabservices.eu
In the context of this compound isolation, ASE has been successfully applied to the leaves of Calophyllum tacamahaca. The powdered leaves were exhaustively extracted with ethyl acetate at an elevated temperature to yield a crude extract from which this compound was subsequently purified. mdpi.com
Table 2: Accelerated Solvent Extraction (ASE) Parameters for Calophyllum Species
| Botanical Source (Plant Part) | Solvent | Temperature | Outcome | Reference(s) |
| Calophyllum tacamahaca (Leaves) | Ethyl Acetate (EtOAc) | 40 °C | Crude extract containing this compound and other metabolites. | mdpi.com |
Chromatographic Separation Strategies
Following extraction, the crude extract undergoes several stages of chromatographic separation to isolate this compound from other co-extracted compounds. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. byjus.com
Silica (B1680970) gel column chromatography is a widely used and fundamental purification technique in phytochemistry for separating compounds from a mixture. mdpi.comnih.govsld.cu In this method, the crude extract is loaded onto a column packed with silica gel (the stationary phase), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. impactfactor.org Compounds separate based on their polarity; more polar compounds adhere more strongly to the polar silica gel and thus elute later than less polar compounds. byjus.com
The isolation of this compound frequently involves multiple steps of silica gel chromatography. impactfactor.orgsemanticscholar.org Fractions are collected and monitored by Thin Layer Chromatography (TLC), and those containing the desired compound are combined and often re-chromatographed using different solvent systems to achieve higher purity. impactfactor.orgresearchgate.net For example, this compound has been purified from a chloroform extract of Calophyllum membranaceum stems using a silica gel column with a petroleum ether-acetone gradient. semanticscholar.org In another instance, it was isolated from a dichloromethane leaf extract of Calophyllum inophyllum using a combination of acetone (B3395972) in CH₂Cl₂ and ethyl acetate in petroleum ether as eluents. impactfactor.org
Table 3: Silica Gel Chromatography for this compound Purification
| Initial Extract | Stationary Phase | Mobile Phase (Eluent System) | Outcome | Reference(s) |
| Dichloromethane extract of C. inophyllum leaves | Silica Gel | 40% Acetone in CH₂Cl₂, then 20% EtOAc in Petroleum Ether | Isolation of pure this compound. | impactfactor.org |
| Chloroform extract of C. membranaceum stem | Silica Gel | Petroleum Ether-Acetone gradient (10:1 → 1:2) | Fraction A6, which was further purified to yield this compound. | semanticscholar.org |
| Ethyl acetate extract of Clusia minor leaves | Silica Gel 60 F254 | Hexane, Ethyl Acetate, Methanol and mixtures | General fractionation leading to the isolation of various triterpenes. | sld.cu |
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers high resolution and speed for separating complex mixtures. unite.itnih.gov It operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller particles, resulting in superior separation efficiency. nih.govnih.gov
HPLC is often the final step in the purification of this compound, used to achieve the high degree of purity required for structural elucidation and biological assays. mdpi.com Both analytical and semi-preparative HPLC systems are employed. mdpi.com
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the purification of natural products like this compound. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 or C8 alkyl chains), and the mobile phase is polar (typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). nih.goveurogentec.com
In this system, non-polar compounds are retained longer on the column, while polar compounds elute earlier. The separation is finely controlled by gradually changing the composition of the mobile phase in what is known as a gradient elution. nih.gov For acidic compounds like this compound, a small amount of an acid, such as formic acid (HCO₂H) or trifluoroacetic acid (TFA), is often added to the mobile phase. biotage.com This suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better separation. biotage.com
This compound has been successfully purified using semi-preparative and analytical RP-HPLC with a mobile phase consisting of a water-acetonitrile gradient containing 0.1% formic acid. mdpi.com
Table 4: Reversed-Phase HPLC for this compound Purification
| Chromatographic Mode | Column Type | Mobile Phase | Elution Type | Reference(s) |
| Analytical HPLC | Not specified | H₂O-CH₃CN with 0.1% HCO₂H (30:70) | Isocratic | mdpi.com |
| Semi-preparative HPLC | Not specified | H₂O-CH₃CN with 0.1% HCO₂H (35:65) | Isocratic | mdpi.com |
| Reversed-Phase Silica Gel CC | C-18 Silica Gel | CH₃OH-H₂O (8:2) | Isocratic | semanticscholar.org |
| HPLC (General) | Reverse-phase C18 | Acetonitrile-water with formic acid | Gradient |
Semi-Preparative HPLC
Semi-preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to purify larger quantities of a specific compound (milligram to gram scale) than analytical HPLC. metwarebio.comcredencescientific.com This method has been successfully employed for the direct isolation of this compound from complex fractions of plant extracts. researchgate.netmdpi.com
The process typically involves a reverse-phase column (e.g., C18), where a nonpolar stationary phase is used with a polar mobile phase. mdpi.com Compounds are separated based on their hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and are retained longer. In the case of isolating this compound from Calophyllum tacamahaca, a fraction obtained from preliminary chromatography was subjected to further purification by semi-preparative HPLC. mdpi.com This fine-tuned separation yielded pure this compound. mdpi.com
Table 3: Research Findings on Semi-Preparative HPLC Isolation of this compound
| Parameter | Details from Published Research mdpi.com |
| Source Material | A fraction (F3) from the leaf extract of Calophyllum tacamahaca. mdpi.com |
| Instrumentation | Semi-preparative reverse-phase HPLC. mdpi.com |
| Column Type | Not explicitly detailed but typically a C18 column is used for such triterpenoids. researchgate.netmetwarebio.com |
| Mobile Phase | Often a gradient of water and an organic solvent like acetonitrile or methanol, sometimes with an acid modifier like formic acid to ensure good peak shape. researchgate.netmdpi.com |
| Outcome | Successful purification of this compound from a complex mixture of related triterpenes and other compounds. mdpi.com |
| Yield | 25.2 mg of pure this compound was obtained from the purified fraction. mdpi.com |
Acid-Base Fractionation
Acid-base fractionation is a foundational liquid-liquid extraction technique used for the preliminary separation of compounds from a crude extract based on their acidic or basic properties. This method is particularly effective for separating acidic compounds like this compound from neutral or basic components of a plant extract. scispace.com In many phytochemical isolation schemes, this serves as an initial clean-up step before high-resolution chromatography. scispace.com
The process involves dissolving the crude extract in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and water. An aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH), is added to the mixture. The base deprotonates the carboxylic acid group of this compound, forming a water-soluble carboxylate salt. As a result, the this compound salt partitions into the aqueous phase, while neutral compounds (like friedelin (B1674157) or squalene) and basic compounds remain in the organic phase. impactfactor.orgscispace.com
The aqueous layer is then separated and acidified with a strong acid (e.g., hydrochloric acid, HCl) to a low pH. This protonates the carboxylate salt, converting it back to the less water-soluble this compound, which may precipitate out of the solution or can be extracted back into a fresh layer of an organic solvent. scispace.com
Table 4: Stepwise Process of Acid-Base Fractionation for this compound
| Step | Action | Result |
| 1. Dissolution | Dissolve crude plant extract in an immiscible organic solvent/water system. | Creates two phases for partitioning. |
| 2. Basification | Add an aqueous base (e.g., 5% NaHCO₃ solution) and mix thoroughly. | This compound is converted to its anionic salt and moves to the aqueous phase. Neutral compounds remain in the organic phase. |
| 3. Separation | Separate the aqueous and organic layers. | The organic layer contains neutral impurities. The aqueous layer contains the this compound salt. |
| 4. Acidification | Acidify the separated aqueous layer with a strong acid (e.g., HCl) until the pH is acidic. | The this compound salt is protonated, converting it back to its neutral, less water-soluble form. |
| 5. Final Extraction | The precipitated this compound is collected, or it is extracted from the acidified aqueous phase with a fresh organic solvent. | A fraction enriched with this compound and other acidic compounds is obtained, ready for further purification. |
Mentioned Compounds
Structural Elucidation and Characterization in Research
Application of Spectroscopic Techniques
The structural characterization of Canophyllic acid and related compounds typically involves the application of various spectroscopic methods, each providing unique insights into the molecule's architecture and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning specific atoms and their connectivity within the molecule.
1D NMR (¹H and ¹³C NMR): These techniques provide information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. ¹H NMR spectra reveal the number of different types of protons, their chemical shifts (indicating electronic environment), and their coupling patterns (indicating neighboring protons). ¹³C NMR spectra provide data on the carbon skeleton, including the number of unique carbon atoms and their hybridization states.
2D NMR (e.g., COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Helps establish ¹H-¹H connectivity by showing correlations between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in assigning carbon signals to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between ¹H and ¹³C nuclei, which is invaluable for piecing together the molecular framework and confirming the positions of functional groups.
Research has confirmed that this compound and its derivatives have been elucidated using extensive 1D and 2D NMR spectroscopy researchgate.netnih.govresearchgate.net. While specific resonance assignments for this compound are not detailed in all accessible literature, these techniques are fundamental to confirming the triterpenoid (B12794562) structure and identifying any modifications.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is vital for determining the precise molecular weight and elemental composition of a compound. This technique provides an accurate mass measurement, allowing for the deduction of the molecular formula, which is a critical step in structural identification.
For 27-hydroxyacetate this compound, a form of this compound, a molecular formula of C₃₀H₅₀O₃ has been reported scispace.com. While specific HRESIMS exact mass data for this formula were not detailed in the reviewed snippets, HRESIMS has been employed in the characterization of related compounds, yielding precise mass-to-charge ratios that confirm their elemental compositions nih.govmdpi-res.com. For instance, related compounds have shown protonated molecular ions [M+H]⁺ at m/z values such as 423.1791, corresponding to elemental formulas like C₂₅H₂₆O₆ or C₂₅H₂₇O₆⁺ nih.govmdpi-res.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the presence of chromophores, such as conjugated double bonds or aromatic systems, within a molecule. The absorption maxima (λmax) observed in the UV-Vis spectrum can indicate the extent of conjugation and the types of electronic transitions occurring.
Studies on related triterpenoids and coumarins isolated from Calophyllum species, which share structural similarities or are co-isolated with this compound, exhibit characteristic UV-Vis absorption patterns. For example, related compounds have shown absorption maxima in the range of approximately 200-368 nm nih.govutar.edu.my. These absorptions are indicative of the presence of conjugated π-electron systems, typical of the structural motifs found in many natural products, including triterpenoids with unsaturated functionalities.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies.
Reported IR data for compounds related to this compound, isolated from Calophyllum species, indicate the presence of various functional groups. Characteristic absorption bands include:
O-H stretching (broad): ~3232 cm⁻¹ unimas.my
C-H stretching (aromatic): ~3061 cm⁻¹ unimas.my
C-H stretching (alkene): ~3032 cm⁻¹ unimas.my
C-H stretching (aliphatic): ~2979 cm⁻¹ unimas.my
C=O stretching (carbonyl): ~1708 cm⁻¹ unimas.my
C=C stretching (aromatic/alkene): ~1626 and 1592 cm⁻¹ unimas.my
C-H bending: ~1445 cm⁻¹ unimas.my
These spectral features are consistent with the presence of hydroxyl groups, carbonyl functionalities, and unsaturated carbon-carbon bonds, which are expected in a triterpenoid structure like this compound.
Analysis of Core Friedelane (B3271969) Triterpenoid Scaffold
This compound belongs to the friedelane class of triterpenoids, characterized by a specific tetracyclic skeleton. The identification and confirmation of this core scaffold are typically achieved through a combination of NMR techniques, particularly 2D NMR experiments like HMBC, which help establish the connectivity and stereochemistry of the fused ring system.
Research on plants from the Calophyllum genus frequently reports the isolation of various friedelane-type triterpenoids, including friedelin (B1674157) itself researchgate.netresearchgate.netresearchgate.net. The presence of these related compounds, along with the detailed spectroscopic analysis of this compound, confirms its classification within the friedelane triterpenoid family. The complex interplay of proton and carbon signals in NMR spectra, along with mass spectrometry data, allows researchers to confirm the characteristic arrangement of rings and methyl groups that define the friedelane skeleton.
Identification of Derivatized Forms (e.g., 27-hydroxyacetate this compound)
Natural product research often identifies compounds not only in their native form but also as derivatives, which are structurally modified through processes like acetylation or hydroxylation. This compound has been identified in a derivatized form known as 27-hydroxyacetate this compound researchgate.netscispace.comutar.edu.my.
The identification of such derivatives involves rigorous spectroscopic analysis, similar to that used for the parent compound. NMR techniques are crucial for pinpointing the exact location and nature of the modification, such as the presence of an acetate (B1210297) group at the C-27 position. For 27-hydroxyacetate this compound, the molecular formula C₃₀H₅₀O₃ has been assigned scispace.com. The characterization of these derivatives further solidifies the understanding of the metabolic pathways and structural diversity within the Calophyllum species.
In Vitro Cytotoxic and Anticancer Activities
Inhibition of Human Leukemia Cell Lines (HL-60)
This compound has demonstrated inhibitory effects on the growth of human leukemia HL-60 cells. scribd.comresearchgate.net In one study, this compound exhibited a growth inhibition (IG50) value of 4.64±0.27 µM against this cell line. researchgate.net This suggests a potential for this compound to interfere with the proliferation of these cancer cells.
Cytotoxicity against Human Carcinoma Cell Lines (HepG2, HT29)
The cytotoxic potential of this compound has been evaluated against human liver carcinoma (HepG2) and colon adenocarcinoma (HT29) cell lines. mdpi.comresearchgate.net Research has shown that this compound exhibits cytotoxic activity against both cell lines, with reported IC50 values of 19.65 µg/mL for HepG2 and 25.68 µg/mL for HT29. mdpi.comresearchgate.net The cytotoxicity was determined using the Neutral Red dye uptake assay, where a reduction in dye uptake indicates cell death. mdpi.com
Table 1: Cytotoxicity of this compound against Human Carcinoma Cell Lines
| Cell Line | IC50 Value (µg/mL) |
| HepG2 (Human Liver Carcinoma) | 19.65 mdpi.comresearchgate.net |
| HT29 (Human Colon Adenocarcinoma) | 25.68 mdpi.comresearchgate.net |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Modulation of MDM2 Target in Breast Cancer Models
The oncoprotein Murine Double Minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor, making it a significant target in cancer therapy, particularly in breast cancer where its overexpression is common. nih.govsciopen.comfrontiersin.org this compound has been investigated as a potential inhibitor of the MDM2-p53 interaction through computational studies. nih.govresearchgate.netfrontiersin.org
Molecular docking studies have been employed to predict the binding affinity and interaction of this compound with the MDM2 protein. nih.govresearchgate.netfrontiersin.org These computational analyses have shown that this compound can fit into the binding pocket of MDM2. The interactions stabilizing this complex include hydrogen bonds and hydrophobic interactions with key amino acid residues within the MDM2 protein. nih.govresearchgate.net Specifically, this compound was observed to form one hydrogen bond with the MDM2 protein. researchgate.net The binding energy of this compound with MDM2 was reported, although it showed a weaker interaction in certain conformations compared to other investigated compounds. nih.gov
Table 2: Molecular Docking and Interaction Details of this compound with MDM2
| Parameter | Observation |
| Binding Affinity | Showed favorable binding affinity, though weaker in some conformations compared to other terpenoids. nih.gov |
| Hydrogen Bonding | Formed one hydrogen bond with MDM2. researchgate.net |
| Hydrophobic Interactions | Interacted with hydrophobic residues in the MDM2 binding pocket. nih.gov |
To assess the stability of the this compound-MDM2 complex, molecular dynamics (MD) simulations have been performed. nih.govfrontiersin.org These simulations provide insights into the dynamic behavior of the ligand-protein complex over time. While detailed results for this compound's stability from MD simulations were part of a broader study, the research indicated that other terpenoid compounds formed highly stable complexes with MDM2. nih.govfrontiersin.org However, one study noted a significant drop in the binding energy for this compound in a specific cluster, suggesting a potentially weaker interaction at that particular binding site. nih.gov
Antioxidant Mechanisms and Assays
This compound has been identified as having antioxidant properties. researchgate.net In vitro studies have shown its ability to scavenge hydroxyl radicals and superoxide (B77818) anions, as well as suppress the production of malondialdehyde, a marker of lipid peroxidation. researchgate.net These antioxidant activities were observed at a concentration of 200 µg/ml. researchgate.net The antioxidant potential of compounds is often evaluated using various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and others that measure the ability to neutralize free radicals. mdpi.comacademicjournals.org
Physicochemical Properties
Table 1: of Canophyllic Acid
| Property | Value |
|---|---|
| Molecular Formula | C30H50O3 nih.govplantaedb.comnaturalproducts.net |
| Molecular Weight | 458.7 g/mol nih.govplantaedb.com |
| XLogP3-AA | 8.4 nih.gov |
| Hydrogen Bond Donor Count | 2 naturalproducts.net |
| Hydrogen Bond Acceptor Count | 2 naturalproducts.net |
| Rotatable Bond Count | 1 naturalproducts.net |
This table is interactive. Click on the headers to sort the data.
Chemical Compounds Mentioned
This article discusses several chemical compounds in the context of canophyllic acid research.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Amentoflavone researchgate.netisciii.es |
| Calophyllic acid impactfactor.orgresearchgate.netresearchgate.net |
| Canophyllalic acid impactfactor.orgresearchgate.net |
| Canophyllol impactfactor.orgresearchgate.netjcsp.org.pk |
| Epifriedelanol impactfactor.orgutar.edu.my |
| Friedelin (B1674157) impactfactor.orgrjpbcs.comjcsp.org.pk |
| Inophynone rjpbcs.comjcsp.org.pk |
| Isocalophyllic acid impactfactor.orgresearchgate.net |
| Shikimic acid researchgate.netisciii.es |
| Squalene impactfactor.org |
This table is interactive. Click on the headers to sort the data.
Biosynthetic Pathways and Metabolic Research
Investigation of Triterpenoid (B12794562) Biosynthesis in Calophyllum Species
The genus Calophyllum, belonging to the Calophyllaceae family, is a rich reservoir of various bioactive compounds, including xanthones, coumarins, and a wide array of triterpenoids. Research into the phytochemistry of species such as Calophyllum inophyllum has led to the isolation and characterization of canophyllic acid alongside other related triterpenoids.
The biosynthesis of triterpenoids in plants begins with the cyclization of 2,3-oxidosqualene (B107256). In the case of friedelane-type triterpenoids like this compound, the precursor molecule undergoes a complex series of rearrangements to form the characteristic pentacyclic friedelane (B3271969) skeleton. The initial and key committing step in this specific pathway is the conversion of 2,3-oxidosqualene to friedelin (B1674157). This reaction is catalyzed by a specific oxidosqualene cyclase known as friedelin synthase.
Subsequent structural modifications to the friedelin backbone by various enzymes lead to the diverse range of friedelane triterpenoids observed in Calophyllum species. These modifications often involve oxidation, reduction, and acylation reactions, which contribute to the chemical diversity and biological specificity of the final compounds. The co-occurrence of this compound with friedelin, canophyllol, and canophyllalic acid in Calophyllum inophyllum strongly suggests a shared biosynthetic origin from a common friedelane precursor.
Table 1: Key Triterpenoids in Calophyllum Species and their Biosynthetic Relationship
| Compound | Chemical Class | Biosynthetic Precursor |
|---|---|---|
| Squalene | Triterpene | Farnesyl pyrophosphate |
| 2,3-Oxidosqualene | Triterpene epoxide | Squalene |
| Friedelin | Friedelane-type triterpenoid | 2,3-Oxidosqualene |
| This compound | Friedelane-type triterpenoid | Friedelin (putative) |
| Canophyllol | Friedelane-type triterpenoid | Friedelin (putative) |
| Canophyllalic acid | Friedelane-type triterpenoid | Friedelin (putative) |
Enzymatic Steps in this compound Formation
While the complete enzymatic pathway leading to this compound has not been fully elucidated in Calophyllum species, insights can be drawn from studies on similar biosynthetic pathways in other plants. Following the formation of the friedelin backbone, a series of oxidative modifications are necessary to yield this compound. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), a large and versatile family of enzymes responsible for the functionalization of various secondary metabolites in plants. nih.gov
The conversion of friedelin to this compound likely involves multiple hydroxylation and oxidation steps. For instance, the characterization of CYP712K4, a cytochrome P450 from Maytenus ilicifolia, has demonstrated its role in the oxidation of friedelin at the C-29 position, leading to maytenoic acid. This provides a model for the type of enzymatic activity expected in the biosynthesis of this compound and other oxidized friedelane triterpenoids in Calophyllum. It is hypothesized that a cascade of specific CYP450s and potentially other enzymes like dehydrogenases are responsible for the precise oxidative modifications that distinguish this compound from its precursor, friedelin.
Hypothesized Enzymatic Steps in this compound Biosynthesis:
Cyclization: 2,3-Oxidosqualene is cyclized to friedelin by friedelin synthase.
Oxidation: A series of site-specific hydroxylations and subsequent oxidations of the friedelin skeleton are catalyzed by cytochrome P450 monooxygenases to introduce the carboxylic acid and other functional groups characteristic of this compound.
In Vitro Production of Secondary Metabolites from Plant Cell/Tissue Cultures
The production of high-value secondary metabolites through plant cell and tissue culture offers a sustainable and controllable alternative to their extraction from wild or cultivated plants. researchgate.net While the specific in vitro production of this compound has not been extensively reported, studies on Calophyllum inophyllum cell suspension cultures have demonstrated the feasibility of producing other classes of secondary metabolites, such as inophyllums.
Research has shown that the biosynthesis of these compounds in vitro can be significantly enhanced through the application of elicitors. Elicitors are compounds that trigger defense responses in plant cells, often leading to an increased production of secondary metabolites. In one study, the use of fungal elicitors in Calophyllum inophyllum cell suspension cultures led to a substantial increase in the yield of inophyllums. researchgate.net This suggests that a similar strategy could be employed to stimulate the production of triterpenoids, including this compound.
The successful establishment of Calophyllum inophyllum cell cultures provides a platform for further research into the biosynthesis of this compound. By manipulating culture conditions, nutrient media, and applying specific elicitors, it may be possible to induce or enhance the production of this valuable triterpenoid. Furthermore, these in vitro systems can be used to study the expression of biosynthetic genes and to characterize the enzymes involved in the this compound pathway.
Table 2: Investigated Elicitors in Calophyllum inophyllum Cell Cultures and their Effects
| Elicitor Type | Example | Observed Effect on Secondary Metabolites |
|---|---|---|
| Fungal Polysaccharides | Chitosan | Increased production of inophyllums |
| Abiotic Stress | Salicylic Acid | Potential for increased secondary metabolite synthesis |
| Heavy Metals | Copper Sulfate | Potential for increased secondary metabolite synthesis |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are indispensable for separating, isolating, and quantifying canophyllic acid within complex mixtures or extracts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Its versatility allows for adaptation to different separation challenges.
Reversed-Phase HPLC (RP-HPLC): This is a widely utilized mode for this compound due to its non-polar triterpenoid (B12794562) structure. RP-HPLC typically employs non-polar stationary phases, such as C18 or C8 columns, with polar mobile phases, commonly mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727). The addition of acidic modifiers, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group in this compound . Gradient elution is often employed to achieve optimal separation of this compound from other co-occurring compounds in plant extracts mdpi.com. Quantitative analysis is performed by establishing calibration curves using known concentrations of pure this compound.
Ion Exclusion Chromatography: While less commonly cited specifically for this compound compared to RP-HPLC, ion exclusion chromatography is a technique suitable for separating weak acids and non-ionic compounds. It relies on the principle that ionized species are excluded from the pores of the stationary phase, while neutral or weakly ionized molecules can penetrate. This mode could potentially be applied to this compound if separation from strongly ionized impurities is required.
Ion Exchange Chromatography: This technique is employed for the separation of charged molecules. As this compound possesses a carboxylic acid group, it can become ionized (anionic) in a suitable pH range. Ion exchange chromatography, using either cation or anion exchange resins, could be a viable method for its purification or separation, particularly if analyzing samples with significant ionic components.
Detection Methods in Research Context
Following chromatographic separation, various detection methods are employed to identify and quantify this compound, providing detailed analytical information.
Mass Spectrometry (MS) is a powerful technique for the identification and structural characterization of this compound. It provides information about the molecular weight and fragmentation patterns of the compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is commonly used for polar and semi-polar compounds like this compound. In negative ion mode ([M-H]⁻), this compound typically yields a prominent ion corresponding to its deprotonated molecular weight researchgate.net. This allows for rapid identification of the compound in complex mixtures.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. This is critical for confirming its identity and distinguishing it from isobaric compounds. For instance, the molecular formula C₃₀H₅₀O₃ has been associated with this compound scispace.com.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion (e.g., [M-H]⁻) in MS/MS experiments provides structural information by revealing characteristic fragment ions. Analyzing these fragments helps in confirming the structural features of the triterpenoid backbone and the presence of specific functional groups within this compound.
Charged Aerosol Detection (CAD) is a universal detection method that is particularly useful for compounds lacking a strong chromophore in the UV-Vis spectrum. It works by nebulizing the HPLC eluent, removing the mobile phase solvent, and charging the resulting aerosol particles. The charged particles are then detected by an electrometer. CAD is sensitive to the mass of the analyte and can provide a response for this compound, especially when UV detection is suboptimal.
Similar to CAD, Evaporative Light Scattering Detection (ELSD) is a non-volatile universal detector valuable for compounds without UV absorbance. In ELSD, the eluent is nebulized, and the solvent is evaporated, leaving behind solid analyte particles. A light beam (typically a laser) illuminates these particles, and the scattered light is detected. ELSD is responsive to the mass of the analyte and can be effectively used for the quantitative analysis of this compound when UV detection is not feasible.
Conductivity detection is suitable for analyzing ionic or ionizable compounds. This compound, being a carboxylic acid, can be ionized in aqueous solutions, making it detectable by conductivity detectors. This method is often coupled with ion chromatography or can be used in specific HPLC setups where ionization of the analyte is controlled. The conductivity of the eluent changes as the ionized this compound passes through the detector cell, allowing for its detection and quantification.
Compound List:
this compound
Isocalophyllic acid
27-hydroxyacetate this compound
Ethylcanophyllate
Epifriedelanol
Canophyllal
Canophyllol
3-oxo-friedelan-28-oic acid
Oleanolic acid
3,4-secofriedelan-3,28-dioic acid
Protocatechuic acid
Calosubellinone
Kaempferol
Cisplatin
Vitamin C
Resiniferol 20-(4-hydroxy-3-methoxyphenylacetate) 9,13,14-ortho-phenylacetate
Sulphurenic acid
Olean-12-en-3-beta-ol
Cabralealactone
Nutlin-3a
Lupeol
Alpha-amyrin
Celastrol
Balsaminoside A
Pyranojacareubin
Isocaloteysmannic acid
Methyl chapelierate
Methyl isochapelierate
Sitosterol
GB-1
GB-1a
GB-2a
Morelloflavone
Physachenolide C
UV/Vis Detection for Carboxyl Groups
Ultraviolet-visible (UV/Vis) spectroscopy is a fundamental technique in analytical chemistry, relying on the absorption of light in the UV (approximately 190-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. This absorption is driven by electronic transitions within molecules, particularly those involving π electrons or non-bonding electrons. For organic acids, the presence of the carboxyl group (-COOH) offers specific spectroscopic characteristics that can be leveraged for detection and quantification.
Principles of UV/Vis Detection for Carboxyl Groups: The carboxyl group contains a carbonyl (C=O) moiety, which is chromophoric and can absorb UV light. For saturated aliphatic carboxylic acids, the primary UV absorption typically occurs at lower wavelengths, around 200-210 nm, corresponding to an n→π* electronic transition agriculturejournals.cznih.gov. Studies on various organic acids indicate that absorption bands related to carboxyl groups are often observed in the 200-230 nm range agriculturejournals.cz. Furthermore, the presence of conjugation, such as double bonds or aromatic rings adjacent to the carboxyl group, can significantly influence UV absorption. Conjugation typically shifts the absorption maxima to longer wavelengths (bathochromic shift) and increases the molar absorptivity, making detection more sensitive agriculturejournals.czeujournal.org. Some studies note a weak shoulder absorption band in aliphatic carboxylic acids centered at approximately 270 nm, extending to 330 nm nih.gov.
Application to this compound: While specific detailed UV/Vis spectral data for the carboxyl group of this compound are not extensively detailed in the provided literature, its classification as an organic acid suggests it will exhibit characteristic UV absorption patterns. Research has confirmed the isolation of this compound and its analysis using techniques such as High-Performance Liquid Chromatography (HPLC) ncl.res.inmdpi.com. Given its structure, this compound is expected to show UV absorption in the lower UV range, likely influenced by any conjugated systems present within its molecular framework.
Research Findings and Methodological Examples: A relevant research finding demonstrating the application of UV spectrophotometry for carboxyl groups is the method developed for determining carboxyl groups in pulp ncsu.edu. This technique involved converting carboxylate ions to carboxylic acids, followed by quantification through the measurement of copper ion exchange capacity using UV spectrophotometry. The study established optimal reaction conditions, including the use of 30% to 50% exchanged copper ions for 4 hours at 45°C, and reported excellent repeatability with a Relative Standard Deviation (RSD) of 1.50% and high accuracy, with a maximum relative error of less than 4% ncsu.edu. This illustrates the potential for UV spectrophotometry in quantifying carboxyl functionalities, even if applied to different matrices.
Table 1: General UV/Vis Absorption Characteristics of Carboxylic Acids
| Absorption Range (nm) | Associated Functional Group/Transition | Notes |
| 200-210 | n→π* transition of C=O | Primary absorption for saturated aliphatic acids agriculturejournals.cznih.gov |
| 202-230 | Related to carboxyl groups | General observation for organic acids agriculturejournals.cz |
| 240-290 | Conjugated systems (C=C, C=O, N=N) | Shoulder absorption indicative of unsaturation or conjugation eujournal.org |
| 270-330 | n→π* transition | Weak shoulder absorption observed in aliphatic acids nih.gov |
Method Validation and Robustness for Research Samples
In scientific research, particularly in fields requiring precise quantification and reliable data, analytical method validation is paramount. It is the process that provides documented evidence that an analytical method is suitable for its intended purpose and consistently yields accurate and reproducible results europa.euchromatographyonline.com. Robustness is a critical component of this validation process.
Importance of Method Validation: Method validation ensures that the analytical procedure reliably measures the target analyte, free from significant interference, and with acceptable precision and accuracy. This is crucial for the integrity of research findings, enabling reproducibility and comparability of results across different laboratories and experimental conditions europa.euchromatographyonline.com.
Key Validation Parameters: Several parameters are assessed during method validation to ensure its suitability:
Linearity: This parameter establishes that the method's response is directly proportional to the analyte concentration over a specified range. It is typically evaluated by analyzing standards at varying concentrations and assessing the correlation coefficient (e.g., R² > 0.999) europa.eumdpi.comjppres.comresearchgate.net.
Precision: Precision quantifies the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It encompasses repeatability (intra-assay precision) and intermediate precision (inter-assay precision, considering variations in days, analysts, or equipment) mdpi.comjppres.comresearchgate.net. Results are commonly reported as Relative Standard Deviation (RSD), with acceptable limits often set below 2-5% mdpi.comresearchgate.net.
Accuracy: Accuracy assesses how close the measured values are to the true or accepted value of the analyte. It is often determined through recovery studies, where a known amount of analyte is spiked into a sample matrix mdpi.comjppres.comresearchgate.net. High recovery percentages (e.g., 95-103%) indicate good accuracy mdpi.com.
Specificity: This refers to the method's ability to unequivocally assess the analyte in the presence of other components that may be present in the sample, such as impurities or degradation products europa.eu.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy europa.eujppres.comresearchgate.net.
Robustness Studies: Parameters and Design: Robustness is typically evaluated by intentionally altering specific method parameters within a defined range to observe the effect on the results chromatographyonline.comchromatographyonline.com. Common parameters investigated include:
Mobile phase composition (e.g., variations in solvent ratios, pH, buffer concentration)
Flow rate
Column temperature
Detection wavelength
Sample preparation conditions
These studies are often conducted during the method development phase europa.euchromatographyonline.comscielo.br. To efficiently assess the impact of multiple parameters, experimental designs such as fractional factorial designs or Youden's test can be employed chromatographyonline.comscielo.br. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for method validation, including robustness europa.eu.
Research Findings and Methodological Examples: The pulp study mentioned earlier, which determined carboxyl groups using UV spectrophotometry, reported excellent repeatability (RSD = 1.50%) and accuracy (maximum relative error < 4%) ncsu.edu. These metrics are standard components of method validation. Robustness studies are also instrumental in establishing system suitability parameters, which ensure the continued validity of the analytical system throughout its use europa.euchromatographyonline.com.
Table 2: Typical Method Validation Parameters
| Parameter | Description | Acceptance Criteria Example |
| Linearity | Proportionality of method response to analyte concentration | R² > 0.999 |
| Precision | Agreement among replicate measurements (repeatability, intermediate precision) | RSD < 2-5% |
| Accuracy | Closeness of test results to the true value (e.g., recovery studies) | Recovery 95-103% |
| Specificity | Ability to assess analyte in presence of interferents (impurities, matrix components) | No significant interference |
| Limit of Detection (LOD) | Lowest concentration reliably detected | e.g., 0.06 µg mL⁻¹ researchgate.net |
| Limit of Quantitation (LOQ) | Lowest concentration reliably quantified | e.g., 0.17 µg mL⁻¹ researchgate.net |
Table 3: Example Parameters for Robustness Studies
| Parameter | Typical Variation | Impact Assessed On |
| Mobile Phase Composition | ±5% organic solvent, ±0.1 pH unit | Resolution, retention time, peak shape |
| Flow Rate | ±0.1-0.2 mL/min | Retention time, resolution |
| Column Temperature | ±2-5 °C | Retention time, resolution |
| Detection Wavelength | ±5-10 nm | Sensitivity, peak shape |
| Buffer Concentration | ±10-20% of nominal value | Retention time, resolution, peak shape |
Table 4: Performance of UV Spectrophotometry for Carboxyl Group Determination in Pulp ncsu.edu
| Parameter | Result | Notes |
| Repeatability (RSD) | 1.50% | Excellent repeatability |
| Accuracy (Max Relative Error) | < 4% | High accuracy |
| Optimal Reaction Conditions | 4 h at 45°C | For copper ion exchange |
| Copper Ion Exchange Capacity | 30-50% | Optimal range for reaction |
Compound Names Mentioned
this compound
Isocalophyllic acid
Canophyllalic acid
Canophyllol
Future Research Directions and Translational Perspectives
Deepening Mechanistic Understanding of Biological Actions
A comprehensive understanding of the molecular mechanisms underlying Canophyllic acid's observed effects is crucial for optimizing its therapeutic applications. Research has indicated its involvement in several key biological pathways:
Metabolic Regulation: Studies suggest this compound plays a role in glucose uptake and metabolism, potentially through the activation of the PI3-kinase and ERK1/2 signaling pathways. Its reported anti-diabetic activity, including improved glucose tolerance and lipid profiles in preclinical models, may be mediated by the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma (PPARγ) . Further research using advanced techniques like transcriptomics and proteomics could elucidate the full spectrum of its metabolic targets and downstream effects.
Neuroprotection: this compound has shown potential in ameliorating cognitive deficits, possibly through antioxidant and cholinergic mechanisms . Identifying specific receptors or enzymes involved in these neuroprotective effects, such as acetylcholinesterase, and mapping the precise signaling cascades are critical next steps .
Anti-inflammatory Pathways: Evidence points to this compound's ability to modulate inflammatory responses by reducing the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α. Its influence on the NF-κB signaling pathway is a key area for further mechanistic exploration nih.govmdpi.com. Detailed studies on its interaction with specific inflammatory enzymes and transcription factors are warranted.
Antioxidant Activity: The compound's capacity to scavenge free radicals contributes to its protective effects . Elucidating the specific reactive oxygen species (ROS) it targets and its interaction with endogenous antioxidant systems will provide deeper insights.
Anticancer Mechanisms: this compound has demonstrated inhibitory effects against certain cancer cell lines, including human leukemia HL-60 cells impactfactor.orgresearchgate.net. Computational studies suggest potential interactions with targets like the MDM2-p53 axis, a critical regulator of cell cycle and apoptosis in cancer frontiersin.org. Further in vitro and in vivo studies are needed to confirm these interactions and identify other cancer-related targets.
Table 1: Key Mechanistic Insights for this compound
| Biological Action | Proposed Mechanism/Pathway | Potential Targets | Supporting Evidence (Index) |
| Metabolic Regulation | Enhances glucose uptake; improves lipid profiles; activates metabolic signaling pathways | PI3-kinase, ERK1/2, AMPK, PPARγ | |
| Neuroprotection | Antioxidant effects; cholinergic modulation | Acetylcholinesterase, antioxidant enzymes | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines; modulates signaling pathways | NF-κB, iNOS, COX-2 | nih.govmdpi.com |
| Antioxidant | Scavenges free radicals | ROS | |
| Anticancer | Inhibits cell proliferation; potential interaction with key cancer regulatory proteins | MDM2-p53 axis, leukemia cell lines | impactfactor.orgresearchgate.netfrontiersin.org |
Exploration of Novel Biological Targets
Building upon the mechanistic understanding, future research should focus on identifying and validating novel biological targets for this compound. Computational approaches, such as molecular docking and molecular dynamics simulations, have already highlighted potential interactions with targets like insulin (B600854) receptors, acetylcholinesterase, and the MDM2-p53 complex frontiersin.org. Experimental validation of these computationally predicted targets is essential. Furthermore, high-throughput screening assays could be employed to systematically identify new protein or pathway interactions, potentially uncovering previously unrecognized therapeutic avenues for this compound, particularly in areas like oncology and metabolic disorders.
Synthetic Biology Approaches for Sustainable Production
While this compound is primarily obtained through extraction from Calophyllum species, the scalability and sustainability of this method can be a challenge. The development of synthetic biology approaches offers a promising alternative. This could involve:
Metabolic Engineering: Engineering microorganisms or plant cell cultures to produce this compound through optimized biosynthetic pathways.
Enzymatic Synthesis: Identifying and utilizing key enzymes involved in the biosynthesis of this compound to develop cell-free enzymatic synthesis systems.
Total Synthesis: Developing efficient and scalable chemical synthesis routes, potentially incorporating biocatalytic steps for stereoselectivity.
These approaches could ensure a more consistent, cost-effective, and environmentally sustainable supply of this compound for research and potential therapeutic development.
Combinatorial Studies with Other Bioactive Compounds
The synergistic potential of this compound when combined with other bioactive compounds warrants further investigation. Studies have already indicated synergistic effects with compounds like calophyllic acid in enhancing glucose uptake . Furthermore, research on related compounds from Calophyllum species suggests a role for inophyllums in combination therapy for conditions such as HIV-1 rjpbcs.comresearchgate.net. Future research could systematically explore combinations of this compound with:
Established therapeutic agents: To enhance efficacy or reduce required dosages for conditions like diabetes, inflammation, or cancer.
Other natural products: To identify synergistic combinations with complementary mechanisms of action.
Novel drug candidates: To explore potential multi-target therapeutic strategies.
Methodologies such as isobole analysis and checkerboard assays can be employed to quantitatively assess synergy and antagonism .
Application in Preclinical Disease Models (Excluding Human Clinical Trials)
Translating the promising in vitro findings of this compound into tangible therapeutic strategies requires rigorous preclinical evaluation in relevant disease models. Key areas include:
Neurodegenerative Diseases: Testing this compound in animal models of Alzheimer's disease, Parkinson's disease, or stroke to assess its neuroprotective and cognitive-enhancing effects .
Metabolic Disorders: Evaluating its efficacy in animal models of type 2 diabetes, obesity, and dyslipidemia, focusing on improvements in glycemic control, insulin sensitivity, and lipid metabolism researchgate.netnih.govnih.gov.
Inflammatory Conditions: Assessing its anti-inflammatory effects in models of arthritis, inflammatory bowel disease (IBD), or neuroinflammation nih.govmdpi.com.
Oncology: Investigating its efficacy and mechanisms of action in preclinical cancer models, including xenograft models of leukemia and other relevant cancers, to determine its potential as an anticancer agent impactfactor.orgresearchgate.net.
Antimicrobial Applications: Further studies on its bactericidal activity against specific pathogens like Proteus mirabilis and exploration against other microbial targets researchgate.net.
These preclinical studies should aim to establish dose-response relationships, evaluate pharmacokinetic profiles, and provide a robust scientific basis for potential future clinical investigations.
List of Compounds Mentioned:
this compound
Calophyllic acid
Isocalophyllic acid
Canophyllol
Inophyllum E
Inophyllum C
Squalene
Taraxasterol
Amentoflavone
27-hydroxyacetate-canophyllic acid
Canophyllalic acid
Canophyllal
Calocaumarin-A
Inophynone
β-Amyrin
Epifriedelanol
3-oxo-28-friedelanoic acid
Subulin
Aromadendrin
Guajaverin
Pindrolactone
Bryonolic acid
Citrullonol
Oleanolic acid
Ursolic acid
Betulic acid
Clausenin
Calophylloide
Calophyllolide
Hispidulin
Brevilin A
Eupalestin
5′-methoxy nobiletin (B1679382)
Brusatol
3,4-Secofriedelane-3,28-dioic acid
27-[(E)-p-coumaroyl] this compound
Shikimic acid
Calocoumarin
Gerontoxanthone
Sulphurenic acid
Resiniferol 20-(4-hydroxy-3-methoxyphenylacetate)
Isoiguesterol
Maytenoic acid
Q & A
Q. What criteria determine the inclusion/exclusion of studies in meta-analyses of this compound’s efficacy?
- Methodological Answer : Inclusion requires:
- Peer Review : Published in indexed journals.
- Methodological Rigor : Clear protocols, controls, and statistical power.
- Relevance : Direct measurement of efficacy endpoints (e.g., tumor size reduction).
Exclude studies with conflicts of interest or insufficient data .
Ethical & Reproducibility Considerations
Q. How do researchers ensure ethical compliance when studying this compound in human-derived cell lines?
- Methodological Answer : Obtain IRB approval for primary cell use. Document sourcing (ATCC, commercial vendors) and informed consent for patient-derived lines. Adhere to GDPR for anonymized data .
Q. What frameworks improve the reproducibility of this compound research in multi-center collaborations?
- Methodological Answer : Shared protocols (protocols.io ), centralized reagent repositories (Addgene), and pre-registration (Open Science Framework) standardize workflows. Data sharing (FAIR principles) enhances transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
